molecular formula C11H10N2O B1618765 2-Acetylaminoquinoline CAS No. 50502-17-5

2-Acetylaminoquinoline

Cat. No.: B1618765
CAS No.: 50502-17-5
M. Wt: 186.21 g/mol
InChI Key: IOFUTXAOWYNJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylaminoquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline ring system with an acetylamino group attached to the second position of the ring. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylaminoquinoline can be achieved through several methods. One common approach involves the reaction of 2-aminoquinoline with acetic anhydride under reflux conditions. This reaction typically proceeds in the presence of a base such as pyridine, which acts as a catalyst. The reaction yields this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, solvent-free reaction conditions and the use of recyclable catalysts are explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylaminoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

2-Acetylaminoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of diseases such as malaria and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

2-Acetylaminoquinoline can be compared with other quinoline derivatives such as:

    Quinine: An antimalarial agent with a well-known mechanism of action involving the inhibition of heme polymerase in Plasmodium parasites.

    Chloroquine: Another antimalarial compound that interferes with the parasite’s ability to digest hemoglobin.

    Mefloquine: Used for the treatment and prevention of malaria, with a mechanism involving the disruption of the parasite’s mitochondrial function.

Uniqueness: this compound is unique due to its specific acetylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

  • Quinine
  • Chloroquine
  • Mefloquine
  • Tafenoquine
  • Pamaquine
  • Bulaquine .

Properties

IUPAC Name

N-quinolin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFUTXAOWYNJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198523
Record name 2-Acetylaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50502-17-5
Record name 2-Acetylaminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050502175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetaminoquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C65K5ER4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetylaminoquinoline
Reactant of Route 2
Reactant of Route 2
2-Acetylaminoquinoline
Reactant of Route 3
Reactant of Route 3
2-Acetylaminoquinoline
Reactant of Route 4
Reactant of Route 4
2-Acetylaminoquinoline
Reactant of Route 5
Reactant of Route 5
2-Acetylaminoquinoline
Reactant of Route 6
Reactant of Route 6
2-Acetylaminoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.